N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety, and a 2-methyl-substituted benzamide backbone. Characterization typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography for structural confirmation, as seen in related compounds .
Properties
Molecular Formula |
C19H20BrNO3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C19H20BrNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
AAHJXZPATJZLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Methylbenzyl Precursors
The 3-bromobenzyl group is introduced via radical bromination or electrophilic substitution. A validated method involves:
-
Reactant : 3-Methylbenzyl chloride or 3-methylbenzoic acid.
-
Reagents : NBS (1.2–1.5 equiv) with azobisisobutyronitrile (AIBN, 0.1 equiv) in chlorobenzene.
Mechanistic Insight : Radical-initiated bromination selectively targets the methyl group due to the directing effect of the electron-withdrawing benzamide.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine is prepared via oxidation and reduction:
-
Oxidation : Tetrahydrothiophene is treated with hydrogen peroxide (30%) in acetic acid at 50°C for 24 hours to form 1,1-dioxidotetrahydrothiophene.
-
Amination : The sulfone is converted to the 3-amine derivative using Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | 78% |
| Phthalimide substitution | K₂CO₃, DMF, 90°C | 82% |
| Hydrazine cleavage | NH₂NH₂, EtOH, reflux | 88% |
Amide Coupling Strategies
Direct Coupling Using Carbodiimide Reagents
A two-step protocol links 2-methylbenzoic acid to the amines:
-
Acid Activation : 2-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Coupling : The acyl chloride reacts with N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimized Conditions :
Solid-Supported Catalysis
A patent (US20190040011A1) describes a high-yield method using molecular sieve catalysts:
-
Catalyst : Zeolite-supported Hβ (1.5 wt%).
-
Solvent : Toluene.
-
Conditions : 70°C for 14 hours.
Advantages :
Purification and Characterization
Isolation Techniques
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 132–134°C | |
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.4 Hz, 2H, Ar-H) | |
| HPLC Purity | >98% |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Coupling | 75–82% | 8–12h | Low | Moderate |
| Solid-Supported | 92% | 14h | High | High |
| Radical Bromination | 85–90% | 6–8h | Medium | High |
Trade-offs : Solid-supported catalysis offers superior yields but requires specialized catalysts. Direct coupling is cost-effective for small-scale synthesis.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing aryl bromination is minimized using radical initiators (AIBN) and excess NBS.
-
Amine Sensitivity : The 1,1-dioxidotetrahydrothiophen-3-amine is hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves.
-
By-Product Formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide
- Structure : Differs in the benzamide substitution (4-isobutoxy vs. 2-methyl).
- Molecular Formula: C₂₂H₂₆BrNO₄S (MW: 480.417) .
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
Halogen and Benzyl Group Modifications
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
- Structure : 2-chlorobenzyl instead of 3-bromobenzyl; 3-ethoxy on benzamide.
- Molecular Formula: C₂₁H₂₃ClNO₄S (MW: 444.93) .
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding specificity in biological targets .
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide
Backbone and Heterocyclic Modifications
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Structure : Benzofuran-2-carboxamide replaces benzamide.
- Molecular Formula: C₂₂H₂₂BrNO₄S (MW: 476.38) .
- Impact : The benzofuran system introduces rigidity and planar aromaticity, which could enhance π-π stacking interactions in biological systems .
(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties
Biological Activity
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound notable for its unique structural features, including a bromobenzyl group, a tetrahydrothiophene moiety, and a benzamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 498.4 g/mol. The presence of multiple functional groups suggests interactions with various biological targets, making it a candidate for further research in pharmacology.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. For instance, compounds that inhibit Cbl-B have shown promise in treating certain cancers, suggesting that this compound could exhibit similar properties .
- Antimicrobial Properties : The presence of the bromine atom and the thiophene ring may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial activity.
- Enzyme Inhibition : Compounds featuring thiophene moieties have been reported to act as enzyme inhibitors. The specific mechanism by which this compound interacts with enzymes remains an area for future research.
Research Findings and Case Studies
Recent studies have focused on the synthesis and characterization of similar compounds, providing insights into their biological activities. For example:
- Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydrothiophene moiety and subsequent bromination .
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of structurally related compounds on various cancer cell lines. Results indicate that modifications in the substituents can significantly alter biological activity.
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in substituent groups have been shown to impact both potency and selectivity against specific biological targets.
Comparative Analysis Table
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | Contains a thiophene moiety and amide linkage | Lacks bromobenzyl substitution |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(methylbenzamide) | Similar thiophene and benzofuran structures | Chlorine substitution instead of bromine |
| N-(4-bromobenzyl)-N-(tetrahydrothienyl)carboxamide | Contains a tetrahydrothienyl group | Different core structure without benzofuran |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets. Parameterize the sulfone group’s partial charges accurately due to its electron-withdrawing effects .
- MD Simulations : Run GROMACS simulations to assess stability of predicted complexes over 100-ns trajectories .
Which analytical techniques are critical for characterizing this compound?
Q. Advanced Research Focus
- XRD : Resolve crystal structure using SHELXL for precise bond-length/angle measurements .
- Thermal Analysis : Conduct TGA/DSC to determine decomposition thresholds (e.g., sulfone stability up to 200°C) .
- Chiral HPLC : Essential for confirming enantiopurity if asymmetric synthesis is employed .
How does structural modification of the benzyl group impact bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Substituents : Bromine at the 3-position enhances electrophilicity, improving cross-coupling efficiency but potentially reducing membrane permeability .
- Bulkier Groups : Replace bromine with tert-butyl to study steric effects on target binding; use SPR to measure affinity changes .
What redox behaviors are associated with the dioxidotetrahydrothiophene moiety?
Q. Advanced Research Focus
- Oxidation Resistance : The sulfone group is fully oxidized; further redox activity is unlikely unless the ring opens under reductive conditions (e.g., Na/NH3) .
- Reductive Ring-Opening : Use LiAlH4 to cleave the tetrahydrothiophene ring, generating thiol intermediates for further functionalization .
How can hydrolysis of the amide bond be leveraged in prodrug design?
Q. Advanced Research Focus
- pH-Sensitive Release : Design prodrugs that hydrolyze in acidic environments (e.g., tumor microenvironments) using kinetic studies under varying pH .
- Enzymatic Activation : Incorporate esterase-cleavable linkers adjacent to the amide bond for targeted activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
